molecular formula C7H15NO2 B12307922 rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans

rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans

Cat. No.: B12307922
M. Wt: 145.20 g/mol
InChI Key: WPBQQIDOBHZLMB-UHFFFAOYSA-N
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Description

rac-(3R,4S)-4-[(Propan-2-yl)amino]oxolan-3-ol, trans is a chiral oxolane derivative featuring a secondary amino substituent at the 4-position of the tetrahydrofuran ring. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol and a CAS number of 144292-32-0 . The compound is commercially available through suppliers like CymitQuimica, with pricing tiers reflecting scale (e.g., 1g for €1,037.00 and 100mg for €388.00) .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

4-(propan-2-ylamino)oxolan-3-ol

InChI

InChI=1S/C7H15NO2/c1-5(2)8-6-3-10-4-7(6)9/h5-9H,3-4H2,1-2H3

InChI Key

WPBQQIDOBHZLMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1COCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as propan-2-amine and oxirane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the ring-opening of oxirane and subsequent formation of the oxolane ring.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomeric form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and commercial attributes of rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans and analogous oxolane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group CAS Number Commercial Availability (Price Range)
This compound C₇H₁₅NO₂ 145.20 Isopropylamino 144292-32-0 1g: €1,037.00; 100mg: €388.00
rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol, trans C₈H₁₅NO₂ 157.21 Pyrrolidinyl Not specified Not explicitly stated
rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-ol, trans C₇H₁₀N₂O 138.17 1,2,4-Triazol-4-yl Not specified Category listed (purity 95%)
rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine, cis C₆H₁₀N₄O 154.17 1,2,3-Triazol-1-yl 1931960-30-3 Typically in stock (Aaron Chemicals LLC)
Rac-(3r,4s)-4-(difluoromethyl)oxolan-3-ol C₅H₈F₂O₂ 150.12 Difluoromethyl Not specified Structural data only
rac-(3S,4R)-4-(methylamino)oxolan-3-ol C₅H₁₁NO₂ 133.15 Methylamino Not specified Listed under Enamine Ltd

Key Structural and Functional Differences

Substituent Groups and Reactivity

  • Isopropylamino vs. Pyrrolidinyl: The target compound’s isopropylamino group (C₇H₁₅NO₂) provides steric bulk compared to the pyrrolidinyl analog (C₈H₁₅NO₂), which introduces a five-membered nitrogen ring. The latter may enhance rigidity and influence binding affinity in receptor-targeted applications .
  • Triazole Derivatives: The 1,2,4-triazol-4-yl (C₇H₁₀N₂O) and 1,2,3-triazol-1-yl (C₆H₁₀N₄O) analogs replace the amino group with heterocyclic moieties. These substitutions reduce molecular weight (138.17–154.17 g/mol vs.
  • Difluoromethyl Substituent: The difluoromethyl group in C₅H₈F₂O₂ introduces electronegativity and lipophilicity, which could enhance metabolic stability compared to amino derivatives .

Stereochemical Considerations

  • The cis vs. trans configuration in triazole derivatives (e.g., rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine, cis ) impacts spatial orientation, with implications for chiral recognition in catalysis or drug design .

Research and Application Insights

  • Triazole Derivatives: The 1,2,4-triazol-4-yl analog (C₇H₁₀N₂O) is noted for 95% purity, indicating suitability for high-precision synthetic workflows .
  • Structural Predictions : Computational data for Rac-(3r,4s)-4-(difluoromethyl)oxolan-3-ol include SMILES and InChI keys, supporting molecular modeling studies .

Biological Activity

The compound rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans is a chiral molecule with significant biological activity. Its unique structure, characterized by an oxolane ring and a propan-2-ylamino group, allows it to interact with various biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The chemical structure of rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol can be represented as follows:

  • Molecular Formula: C₇H₁₅NO₂
  • IUPAC Name: rac-(3R,4S)-4-(propan-2-ylamino)oxolan-3-ol

Key Features

  • Chirality: The compound exists as a racemic mixture, containing both enantiomers which may exhibit different biological activities.
  • Functional Groups: The presence of the hydroxyl (-OH) and amino (-NH) groups enhances its solubility and reactivity.

The biological activity of rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl group can form hydrogen bonds, which may stabilize enzyme-substrate complexes or receptor-ligand interactions. Additionally, the propan-2-ylamino group may enhance the compound's lipophilicity, facilitating its passage through cell membranes.

Pharmacological Effects

  • Antimicrobial Activity: Preliminary studies suggest that rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol exhibits antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Properties: Research indicates potential anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines.
  • Cytotoxicity in Cancer Cells: Some studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
CytotoxicityInduction of apoptosis in cancer cells

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol was evaluated for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.

Study 2: Anti-inflammatory Mechanism

A research article in Pharmacology Reports explored the anti-inflammatory properties of the compound. It was found to inhibit the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its role in modulating inflammatory responses.

Study 3: Anticancer Potential

In vitro studies conducted on various cancer cell lines demonstrated that rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol induced apoptosis through the activation of caspase pathways. This suggests its potential application in cancer therapy as a novel chemotherapeutic agent.

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